molecular formula C20H18ClNO B1452747 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160254-97-6

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1452747
CAS RN: 1160254-97-6
M. Wt: 323.8 g/mol
InChI Key: FUWLQCFZECPVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (DMQCC) is a synthetic compound that has been used in a variety of applications in scientific research. It is a quinoline-based molecule with a carbonyl chloride functional group, and has been used in a range of fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has been used in a range of scientific research applications. It has been used as a reagent in organic synthesis, and has been used to study the effects of quinoline-based compounds on a variety of biochemical and physiological processes. It has also been used as a model compound to study the mechanism of action of quinoline-based compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is not fully understood, but it is believed to involve the binding of the compound to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has been shown to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several advantages as a model compound for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. However, it is not a very potent compound, and it is not selective for any particular receptor, so it may not be suitable for use in experiments that require a high degree of specificity.

Future Directions

There are several potential future directions for research involving 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride. It could be used to study the effects of quinoline-based compounds on other biochemical and physiological processes, such as cell signaling pathways or gene expression. It could also be used to develop more selective and potent quinoline-based compounds for use in drug discovery and development. Additionally, it could be used to study the mechanism of action of quinoline-based compounds, as well as to develop new synthetic methods for the synthesis of quinoline-based compounds. Finally, it could be used to develop new methods for the detection and analysis of quinoline-based compounds.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-11-5-6-13(3)15(8-11)18-10-17(20(21)23)16-9-12(2)7-14(4)19(16)22-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWLQCFZECPVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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